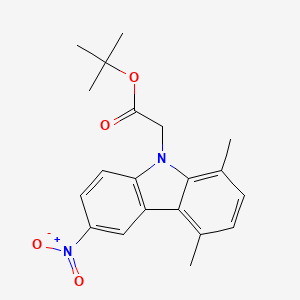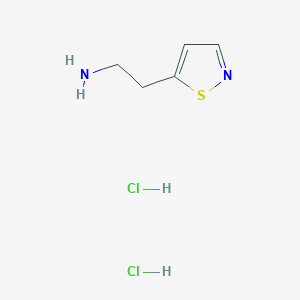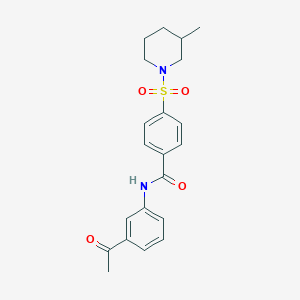![molecular formula C19H19ClN6O4 B2986078 ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate CAS No. 927618-25-5](/img/structure/B2986078.png)
ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 1,2,4-triazine ring structure . The 1,2,4-triazine ring is a six-membered heterocyclic compound with three nitrogen atoms . This structure is found in many biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazines generally involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches .Molecular Structure Analysis
The molecular structure of similar compounds involves a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms . The exact structure of the requested compound would depend on the specific arrangement and bonding of its atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazines can be quite diverse, depending on the specific substituents attached to the ring . The reactions could involve the formation or breaking of the triazine ring, or reactions at the substituent groups .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, ethyl (4-chlorophenyl)acetate, a somewhat related compound, is a colorless to pale yellow liquid with a density of 1.178g/cm3, a boiling point of 249-250 ° C, and a relative molecular mass of 196.65 .Applications De Recherche Scientifique
Anticancer Prodrug Research
Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), a new anticancer prodrug, was studied using adsorptive stripping voltammetry (AdSV) for its determination in serum. This method is sensitive and inexpensive, and it was successfully applied to the determination of ETTA in serum (Stępniowska et al., 2017).
Hypolipemic Activity Research
Compounds related to Ethyl-2(p-chlorophenoxy)-2-methylpropionate (clofibrate) were synthesized and tested for their lipid-lowering effects in rats. These derivatives showed high activity at low dosages under hyperlipemic conditions, suggesting the significance of the acid group substituent for efficacy (Metz & Specker, 1975).
Corrosion Inhibition Research
A theoretical study on the inhibition efficiencies of certain quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate ( Q 1), as corrosion inhibitors for copper in nitric acid media was conducted. This research provides insights into the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Neuroprotective Activity Research
Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate showed promising results as a neuroprotective agent against H2O2 and β-amyloid-induced toxicity in neuronal cells. It outperformed Quercetin in β-amyloid induced toxicity, indicating its potential in neuroprotection (Tuylu Kucukkilinc et al., 2017).
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazine derivatives, which this compound is a part of, have a broad spectrum of biological activities . They have been found to exhibit antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities, among others . Some 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .
Mode of Action
The mode of action of 1,2,4-triazine derivatives is often related to their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4/c1-4-30-14(27)10-26-18-21-16-15(17(28)24(3)19(29)23(16)2)25(18)9-13(22-26)11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXVOBQMZKPFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
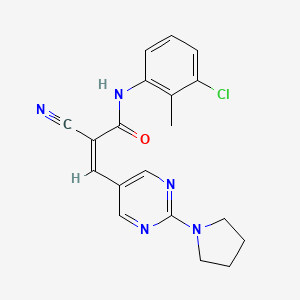
![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)
![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)
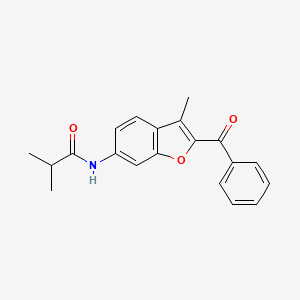
![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)
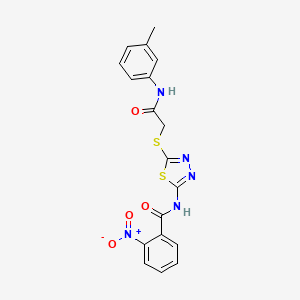
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2986003.png)
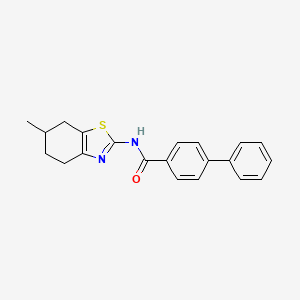
![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)
